1-(2,4-Dihydroxyphenyl)-2-fluoroethanone
Description
1-(2,4-Dihydroxyphenyl)-2-fluoroethanone (CAS: 147220-82-4) is a fluorinated hydroxyacetophenone derivative with the molecular formula C₈H₇FO₃ (molecular weight: 170.14 g/mol). Its structure features a 2,4-dihydroxyphenyl group attached to a fluoro-substituted ethanone moiety. The compound is synthesized via the Hoesch reaction, as referenced in procedures involving boron trifluoride (BF₃) or related catalysts . This reaction typically employs resorcinol derivatives and fluorinated acetonitriles or acyl halides under acidic conditions. The fluorine atom at the β-position of the ketone group introduces significant electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity.
Properties
CAS No. |
147220-82-4 |
|---|---|
Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H7FO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2 |
InChI Key |
QLSKYHNQQWZTLN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C(=O)CF |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)CF |
Synonyms |
Ethanone, 1-(2,4-dihydroxyphenyl)-2-fluoro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Hydroxyacetophenones
The following table summarizes key structural and synthetic differences between 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone and related compounds:
Key Observations :
- Fluorine Substitution: The β-fluoro group in the target compound enhances acidity compared to non-fluorinated analogs like 1-(2,4-Dihydroxyphenyl)ethanone (parent compound without fluorine) .
- Hydroxyl Group Positioning : Compounds with additional hydroxyl groups (e.g., 2,4,6-trihydroxyphenyl) demonstrate higher solubility in polar solvents but may face stability challenges due to oxidative susceptibility .
- Aromatic Ring Modifications: Substituting the phenyl ring with groups like methoxy (e.g., Ononetin) or fluorophenyl alters electronic properties and steric hindrance, impacting binding affinities in biological systems .
Physicochemical and Functional Comparisons
- Acidity: The β-fluoro group in the target compound lowers the pKa of phenolic hydroxyl groups compared to non-fluorinated analogs, facilitating deprotonation in basic conditions .
- Solubility: Trihydroxyphenyl derivatives (e.g., 2,4,6-trihydroxy substitution) exhibit greater aqueous solubility, whereas trifluoroethanones are more lipophilic .
- Biological Relevance: The target compound is a precursor in synthesizing psoralen-based immunoproteasome inhibitors, highlighting its role in medicinal chemistry . Chalcone derivatives (e.g., 2',4'-dihydroxy chalcone) share structural motifs but differ in bioactivity due to conjugated double bonds .
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported synthesis involves a Friedel-Crafts acylation between resorcinol (1,3-dihydroxybenzene) and 4-fluorophenylacetic acid, catalyzed by boron trifluoride diethyl etherate (BF₃·OEt₂). The reaction proceeds via electrophilic aromatic substitution, where BF₃ activates the carbonyl group of 4-fluorophenylacetic acid, facilitating acylation at the para position of resorcinol.
Reaction conditions :
-
Temperature : 80°C
-
Atmosphere : Inert gas (e.g., nitrogen or argon)
-
Molar ratio : Resorcinol : 4-fluorophenylacetic acid = 1 : 1.1
-
Catalyst loading : 1.2 equivalents of BF₃·OEt₂
-
Solvent : Anhydrous dichloromethane or toluene
Under these conditions, the reaction achieves a yield of 92%. The use of an inert atmosphere prevents oxidation of resorcinol, which can lead to quinone formation.
Purification and Characterization
The crude product is purified via column chromatography using silica gel and a hexane/ethyl acetate (3:1) eluent. Key characterization data includes:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H, OH), 10.85 (s, 1H, OH), 7.85–7.75 (m, 2H, Ar-H), 7.25–7.15 (m, 2H, Ar-H), 6.35 (d, J = 2.4 Hz, 1H, Ar-H), 6.30 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.15 (s, 2H, CH₂).
-
HRMS : m/z 246.23 [M+H]⁺ (calculated for C₁₄H₁₁FO₃: 246.23).
Aqueous N-Methylpyrrolidone-Mediated Condensation
Process Optimization
An alternative method employs resorcinol and benzotrichloride in an aqueous N-methylpyrrolidone (NMP) solution, followed by vacuum distillation. This approach eliminates carcinogenic dioxane solvents and simplifies purification:
Reaction steps :
-
Dissolution : Resorcinol (3.53 mol) is dissolved in a 20–50 wt.% aqueous NMP solution at 40–50°C.
-
Addition : Benzotrichloride (3.9 mol) is added dropwise over 2–3.5 hours with vigorous stirring.
-
Stirring : The mixture is stirred for an additional 3 hours at 45–50°C.
-
Cooling and filtration : The product precipitates upon cooling and is filtered, yielding a golden-yellow crude product.
Key advantages :
Solvent and Temperature Effects
The use of aqueous NMP (20–50 wt.%) prevents side reactions such as etherification or diarylketone formation. Higher NMP concentrations (>50 wt.%) increase solubility but hinder filtration, while lower concentrations (<20 wt.%) reduce reaction rates.
Comparative Analysis of Synthetic Routes
The table below summarizes the two primary methods:
The NMP-mediated method is preferable for large-scale production due to its streamlined purification and avoidance of hazardous solvents.
Challenges in Fluorine Incorporation
Q & A
Q. What are the recommended synthetic pathways for 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves fluorination of a precursor such as 2,4-dihydroxyacetophenone. A two-step approach is common:
Friedel-Crafts Acylation : Introduce the acetyl group to the 2,4-dihydroxyphenyl backbone under acidic conditions (e.g., AlCl₃ catalyst) .
Fluorination : Use nucleophilic substitution (e.g., KF in DMF) or electrophilic fluorinating agents (e.g., Selectfluor®) to replace a hydroxyl or halogen substituent with fluorine .
-
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, and adjust solvent polarity (e.g., DMF vs. THF) to improve yield .
- Data Table : Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Acylation | AlCl₃, CH₃COCl, 0–5°C | 60–75% | ≥95% |
| Fluorination | Selectfluor®, 80°C | 40–55% | ≥90% |
Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?
- Methodological Answer :
-
NMR :
-
¹H NMR : Identify phenolic protons (δ 10–12 ppm) and fluorinated ethanone protons (δ 4.5–5.5 ppm). Compare with non-fluorinated analogs to confirm substitution .
-
¹⁹F NMR : A singlet near δ -120 ppm confirms the presence of the fluorine atom .
-
IR : Detect O–H stretching (3200–3500 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹). Fluorine substitution reduces C=O stretching frequency by ~20 cm⁻¹ .
-
Mass Spectrometry : ESI-MS in negative mode shows [M–H]⁻ peaks. Fragmentation patterns distinguish between positional isomers (e.g., 2-fluoro vs. 4-fluoro) .
- Data Table : Representative Spectroscopic Data
| Technique | Key Peaks | Interpretation |
|---|---|---|
| ¹H NMR | δ 12.1 (s, 1H), δ 5.2 (d, 1H) | 2,4-dihydroxy and fluorinated CH₂ |
| ¹⁹F NMR | δ -122 (s) | Single fluorine substituent |
| IR | 1685 cm⁻¹ | C=O with electron-withdrawing F |
Advanced Research Questions
Q. How does fluorination at the ethanone position influence the compound’s electronic properties and reactivity?
- Methodological Answer : Fluorine’s electronegativity alters electron density:
-
Computational Analysis : DFT calculations (e.g., B3LYP/6-311+G(d,p)) show decreased electron density on the carbonyl carbon, enhancing electrophilicity for nucleophilic attacks .
-
Experimental Validation : Compare reaction rates with non-fluorinated analogs in nucleophilic substitution (e.g., Grignard reactions). Fluorinated derivatives exhibit 2–3x faster kinetics .
- Data Table : Electronic Parameters (DFT)
| Property | This compound | Non-Fluorinated Analog |
|---|---|---|
| C=O Bond Length | 1.22 Å | 1.24 Å |
| HOMO-LUMO Gap | 4.8 eV | 5.2 eV |
Q. What strategies resolve contradictions in reported biological activities of fluorinated dihydroxyphenyl derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) arise from assay conditions or substituent positioning. Mitigate via:
Standardized Assays : Use cell-free DPPH radical scavenging (pH 7.4) and cell-based ROS detection (e.g., H₂DCFDA) to compare activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
